Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate
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Overview
Description
Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a thiazole ring, a carbamate group, and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate typically involves the reaction of a thiazole derivative with a stannylating agent. One common method involves the use of tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and distillation may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The tributylstannyl group plays a crucial role in these interactions, facilitating the binding of the compound to its targets. The thiazole ring and carbamate group also contribute to the compound’s overall activity by stabilizing the molecular structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-4-(((tributylstannyl)methoxy)methyl) piperidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl (dimethyl)[[4-(tributylstannyl)-3-furyl]methoxy]silane
Uniqueness
Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thiazole ring and the tributylstannyl group makes it particularly useful in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C20H38N2O2SSn |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
tert-butyl N-(4-tributylstannyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h5H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; |
InChI Key |
CRWLAJZBPBLPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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